lithium(1+) 2-cyanopyrimidine-4-carboxylate
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Overview
Description
Lithium(1+) 2-cyanopyrimidine-4-carboxylate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a lithium ion coordinated to a 2-cyanopyrimidine-4-carboxylate anion. The structure of this compound suggests it may have unique properties and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-cyanopyrimidine-4-carboxylate typically involves the reaction of 2-cyanopyrimidine-4-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
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Reaction with Lithium Hydroxide
Reagents: 2-cyanopyrimidine-4-carboxylic acid, lithium hydroxide
Solvent: Water or ethanol
Conditions: Room temperature, neutral to slightly basic pH
Procedure: Dissolve 2-cyanopyrimidine-4-carboxylic acid in the solvent, add lithium hydroxide slowly while stirring, and maintain the pH around 7-8. Filter the resulting solution to obtain the lithium salt after evaporation of the solvent.
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Reaction with Lithium Carbonate
Reagents: 2-cyanopyrimidine-4-carboxylic acid, lithium carbonate
Solvent: Water
Conditions: Elevated temperature (50-70°C)
Procedure: Mix 2-cyanopyrimidine-4-carboxylic acid with lithium carbonate in water, heat the mixture to 50-70°C while stirring until the reaction is complete. Filter and evaporate the solvent to isolate the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Controlled Environment: Maintaining optimal temperature and pH for maximum yield.
Purification: Using filtration, crystallization, and drying techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Lithium(1+) 2-cyanopyrimidine-4-carboxylate can undergo oxidation reactions, particularly at the cyanopyrimidine moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products
Oxidation: Formation of oxidized pyrimidine derivatives
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of substituted pyrimidine carboxylates
Scientific Research Applications
Lithium(1+) 2-cyanopyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which lithium(1+) 2-cyanopyrimidine-4-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The cyanopyrimidine moiety is particularly important for binding to active sites, while the lithium ion can influence the overall charge and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 2-cyanopyrimidine-5-carboxylate
- Lithium(1+) 2-cyanopyrimidine-4-sulfonate
- Lithium(1+) 2-aminopyrimidine-4-carboxylate
Uniqueness
Lithium(1+) 2-cyanopyrimidine-4-carboxylate is unique due to the specific positioning of the cyano and carboxylate groups on the pyrimidine ring This arrangement provides distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
2731011-16-6 |
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Molecular Formula |
C6H2LiN3O2 |
Molecular Weight |
155 |
Purity |
95 |
Origin of Product |
United States |
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